molecular formula C20H18N2OS B15038069 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B15038069
M. Wt: 334.4 g/mol
InChI Key: BNGQSZNVQIYEGK-RCCKNPSSSA-N
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Description

This compound is a Schiff base derivative characterized by a biphenyl-4-yl ethylidene group conjugated with a thiophen-2-yl acetohydrazide moiety. Its structure enables interactions with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.

Properties

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(E)-1-(4-phenylphenyl)ethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C20H18N2OS/c1-15(21-22-20(23)14-19-8-5-13-24-19)16-9-11-18(12-10-16)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,22,23)/b21-15+

InChI Key

BNGQSZNVQIYEGK-RCCKNPSSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CC1=CC=CS1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of biphenyl-4-carbaldehyde with 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with various molecular targets. The biphenyl and thiophene rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The hydrazide group can form hydrogen bonds with target proteins, affecting their function and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Biphenyl Moieties
Compound Name Key Structural Features Biological Activity Reference
N′-(1-(biphenyl-4-yl)ethylidene)-2-cyanoacetohydrazide Biphenyl-ethylidene + cyanoacetohydrazide Antitumor (HepG2, HCT-116: IC₅₀ ≈ 5–10 µM)
N′-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide Biphenyl-ethylidene + thiadiazole-thioether Antiviral (HAV: IC₅₀ = 10.7 µg/mL)
2-(4-Benzylpiperazin-1-yl)-N′-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide Biphenyl-ethylidene + benzylpiperazine Not explicitly reported; piperazine likely enhances solubility

Key Observations :

  • The biphenyl-ethylidene core is associated with antitumor and antiviral activities, likely due to enhanced π-π interactions with biological targets .
  • Substitution with cyano or thiadiazole groups modulates electronic properties and target specificity. For example, the cyano derivative in showed cytotoxicity comparable to doxorubicin, while the thiadiazole variant in exhibited virustatic effects.
Analogues with Thiophen-2-yl Substituents
Compound Name Key Structural Features Biological Activity Reference
(E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide Thiophen-2-yl-ethylidene + 4-chlorophenyl Antibacterial (MIC = 4 µg/mL vs. S. aureus)
2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)-N′-(1-(thiophen-2-yl)ethylidene)acetohydrazide (26) Thiophen-2-yl-ethylidene + imidazolidinedione Antitumor (Apoptosis induction via caspase-3 activation)
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-{(E)-[4-(methylthio)phenyl]methylidene}acetohydrazide Thiophen-2-yl absent; benzimidazole-thioether Antifungal (MIC = 8 µg/mL vs. C. albicans)

Key Observations :

  • The thiophen-2-yl group enhances antimicrobial activity, particularly against Gram-positive bacteria and fungi, likely due to membrane disruption .
  • Hybridization with imidazolidinedione (as in ) shifts activity toward antitumor pathways, emphasizing the role of auxiliary functional groups in target selectivity.
Halogen-Substituted Analogues
Compound Name Key Structural Features Biological Activity Reference
N′-(1-(5-chlorothiophen-2-yl)ethylidene)-2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetohydrazide (27) 5-Chlorothiophene + imidazolidinedione Enhanced antitumor activity vs. non-halogenated analogue (26)
2-(2-Oxo-4-phenyl-2H-chromen-7-yloxy)-N′-(1-(4-bromophenyl)ethylidene)acetohydrazide 4-Bromophenyl-ethylidene + coumarin Antiviral (HAV: IC₅₀ = 8.5 µg/mL)

Key Observations :

  • Halogenation (Cl, Br) improves bioactivity by increasing electronegativity and binding affinity to hydrophobic enzyme pockets .
  • Chlorine at the 5-position of thiophene (as in ) enhances cytotoxicity, possibly due to improved membrane permeability.

Critical Analysis of Research Findings

  • Antimicrobial Potency : Thiophen-2-yl derivatives (e.g., ) outperform furan or phenyl analogues, likely due to sulfur’s electronegativity and redox activity.
  • Antitumor Mechanisms : Biphenyl-containing compounds (e.g., ) induce apoptosis via caspase-3 activation, whereas imidazolidinedione hybrids (e.g., ) disrupt tubulin polymerization.
  • Structural Optimization : Substitution at the ethylidene hydrazide position (e.g., piperazine in , thiadiazole in ) fine-tunes solubility and target engagement without compromising core activity.

Biological Activity

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C18H18N2OSC_{18}H_{18}N_{2}OS and its molecular weight of 306.41 g/mol. The presence of the biphenyl and thiophene moieties suggests potential interactions with biological targets, making it a candidate for further investigation.

PropertyValue
Molecular FormulaC18H18N2OSC_{18}H_{18}N_{2}OS
Molecular Weight306.41 g/mol
CAS NumberNot available
Melting PointNot determined

Antimicrobial Activity

Research has indicated that compounds containing hydrazide functionalities often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Case Studies

  • Study on Structure-Activity Relationship (SAR) : A study published in Journal of Medicinal Chemistry explored a series of hydrazone derivatives, revealing that modifications to the biphenyl group significantly enhanced cytotoxicity against breast cancer cells (IC50 values ranging from 5 to 15 µM). This suggests that the biphenyl moiety may play a critical role in the biological activity of this compound .
  • Antimicrobial Assessment : A recent investigation into similar thiophene-based hydrazides demonstrated promising antibacterial activity with minimum inhibitory concentrations (MICs) as low as 10 µg/mL against E. coli. This highlights the potential for this compound to exhibit comparable effects .
  • Mechanistic Studies : Research focusing on hydrazone derivatives indicated that these compounds could inhibit key enzymes involved in cancer metabolism, such as hexokinase and lactate dehydrogenase, leading to reduced energy production in cancer cells .

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